1-Bromoethane-1-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoethane-1-sulfinic acid is an organosulfur compound characterized by the presence of a bromine atom and a sulfinic acid group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromoethane-1-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of ethyl bromide with sulfur dioxide in the presence of a catalyst. This reaction typically requires controlled conditions, such as low temperatures and specific pressure settings, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include steps such as purification and isolation to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromoethane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted ethane derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Bromoethane-1-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and other sulfur-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfinic acids in biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1-bromoethane-1-sulfinic acid exerts its effects involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of new compounds. The sulfinic acid group can participate in redox reactions, contributing to the compound’s reactivity and versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Bromoethane: A simple alkyl halide used in various organic reactions.
Ethane-1-sulfinic acid: Lacks the bromine atom but shares the sulfinic acid group.
1-Bromoethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group.
Uniqueness: 1-Bromoethane-1-sulfinic acid is unique due to the combination of the bromine atom and the sulfinic acid group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
64568-27-0 |
---|---|
Molekularformel |
C2H5BrO2S |
Molekulargewicht |
173.03 g/mol |
IUPAC-Name |
1-bromoethanesulfinic acid |
InChI |
InChI=1S/C2H5BrO2S/c1-2(3)6(4)5/h2H,1H3,(H,4,5) |
InChI-Schlüssel |
XLEYMOKKKIAULW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(S(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.